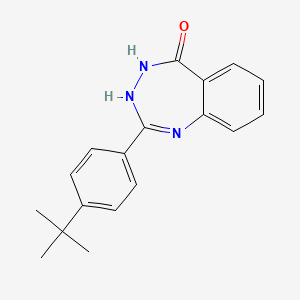![molecular formula C19H21F3N2 B1401065 6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl CAS No. 1361114-42-2](/img/structure/B1401065.png)
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Descripción general
Descripción
The compound “6-Methyl-4-(3-trifluoromethyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate chemical reactivity and to influence the lipophilicity of molecules .
Aplicaciones Científicas De Investigación
Photocatalytic CO2 Reduction
- A study investigated the photocatalytic properties of a series of Ruthenium-Rhenium (Ru(II)-Re(I)) binuclear complexes, which included 4,4'-bis(trifluoromethyl)-2,2'-bipyridine as a peripheral ligand. These complexes demonstrated enhanced photocatalytic activities in CO2 reduction (Gholamkhass et al., 2005).
Synthesis of TRPV1 Antagonists
- Research on the scalable synthesis of a potent TRPV1 antagonist involved the development of a Suzuki–Miyaura reaction for synthesizing a key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine. This method proved effective for producing bipyridinyl benzimidazole derivatives on a large scale (Lee et al., 2023).
Electrocatalysis and Sensitization Studies
- Another research focused on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds. This study provides insights into the redox properties and potential applications of such compounds in electrocatalysis (Trazza et al., 1982).
- A separate study synthesized new catecholate-bound RuII–polypyridine based sensitizers, which included methyl and bipyridinyl groups. These compounds were characterized for their interaction with TiO2 nanoparticles, exploring their potential in photovoltaic and photocatalytic applications (Banerjee et al., 2011).
Metal Organic Frameworks and Phosphonates
- A study on the fabrication of metal phosphonates from tritopic trisphosphonic acid containing methyl groups highlighted the synthesis and structural properties of these compounds. These phosphonates, incorporating bipyridyl units, have potential applications in gas adsorption and catalysis (Tang et al., 2013).
Organic Synthesis and Functionalization
- Research on the synthesis and transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, a structurally similar compound, provides insights into the reactivity and potential applications of these types of molecules in organic synthesis (Tyvorskii & Bobrov, 1998).
Propiedades
IUPAC Name |
2-methyl-6-piperidin-3-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-13-8-15(11-18(24-13)16-5-3-7-23-12-16)9-14-4-2-6-17(10-14)19(20,21)22/h2,4,6,8,10-11,16,23H,3,5,7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNQLGQOFKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)


![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)